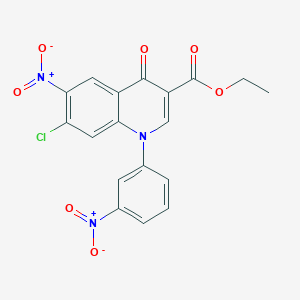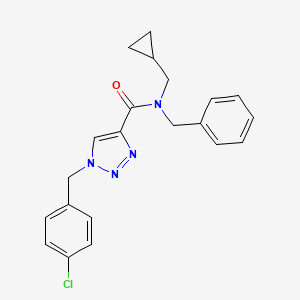
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts cancer cell metabolism.
Wirkmechanismus
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle and disrupts cancer cell metabolism. N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disruption in metabolism leads to cancer cell death.
Biochemical and Physiological Effects
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in preclinical models. N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy agents and overcome drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments include its ability to target cancer cell metabolism and its synergistic effects with other chemotherapy agents. However, the limitations of using N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments include its limited solubility and stability, which may affect its efficacy.
Zukünftige Richtungen
For N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to optimize its formulation and delivery. Other future directions include the development of combination therapies with N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and other chemotherapy agents, as well as the identification of biomarkers to predict response to N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Synthesemethoden
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is synthesized through a multistep process that involves the reaction of 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindole with cyclohexylamine to form an intermediate. The intermediate is then reacted with ethyl chloroacetate to yield the final product, N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied in preclinical models and has shown promising results in various cancer types, including pancreatic, lung, and ovarian cancers. N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been studied in combination with other chemotherapy agents, such as gemcitabine and cisplatin, and has shown synergistic effects.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c17-12-6-10-11(7-13(12)18)16(23)20(15(10)22)8-14(21)19-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDMTJIXKUTLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5161072.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)


![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)